BenchChemオンラインストアへようこそ!

1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one is a synthetic small-molecule building block (C13H15F2NO2, MW 255.26 g/mol) featuring a 3-difluoromethylazetidine core N-acylated with a 3-methoxyphenylacetyl group. It is supplied exclusively for non-human research use.

Molecular Formula C13H15F2NO2
Molecular Weight 255.265
CAS No. 2320379-25-5
Cat. No. B2447317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one
CAS2320379-25-5
Molecular FormulaC13H15F2NO2
Molecular Weight255.265
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)N2CC(C2)C(F)F
InChIInChI=1S/C13H15F2NO2/c1-18-11-4-2-3-9(5-11)6-12(17)16-7-10(8-16)13(14)15/h2-5,10,13H,6-8H2,1H3
InChIKeyOQIBTZMCBJUTJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one (CAS 2320379-25-5): Procurement-Relevant Identity and Core Characteristics


1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one is a synthetic small-molecule building block (C13H15F2NO2, MW 255.26 g/mol) featuring a 3-difluoromethylazetidine core N-acylated with a 3-methoxyphenylacetyl group. It is supplied exclusively for non-human research use . The compound belongs to the fluorinated azetidine amide class, in which the difluoromethyl (CF2H) substituent acts as a metabolically more stable isostere of hydroxy or methoxy groups while introducing distinct electronic and conformational properties [1].

Why Generic Substitution of 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one Carries Risk in Research Procurement


Superficially similar azetidine-amide building blocks (e.g., the hydroxy analog CAS 1343206-46-1 or the p-tolyl analog) cannot be interchanged without altering key physicochemical and pharmacokinetic properties. The CF2H group at the azetidine 3-position critically modulates hydrogen-bonding capacity, lipophilicity (predicted logP ~2.38 ), and metabolic vulnerability relative to –OH or –H substituents. In addition, the meta-methoxy orientation on the phenylacetyl moiety directs regiospecific interactions in target binding, a feature that is lost if the substitution pattern or linker is altered. The evidence below quantifies where this specific substitution pattern produces measurable differentiation from its closest analogs.

Quantitative Differentiation Evidence for 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one Versus Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiation Against the 3-Hydroxyazetidine Analog

The target compound (CF2H-substituted) possesses zero hydrogen-bond donor (HBD) atoms, compared to one HBD for the 3-hydroxyazetidine analog (CAS 1343206-46-1). Both retain three hydrogen-bond acceptors (HBA) . This difference influences membrane permeability, with the CF2H group acting as a lipophilic hydrogen-bond donor isostere (consistent with the known ability of CF2H to form weak H···F interactions) rather than a strong classical H-bond donor as in –OH [1].

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Lipophilicity (clogP) Shift Relative to Hydroxy and Unsubstituted Azetidine Analogs

The predicted octanol-water partition coefficient (logP) for the target compound is approximately 2.38 . For the 3-hydroxyazetidine analog (CAS 1343206-46-1), the predicted logP is approximately 1.0–1.2 (estimated by structural analogy). For the unsubstituted azetidine analog, 1-(azetidin-1-yl)-2-(3-methoxyphenyl)ethanone (C12H15NO2), the predicted logP is approximately 1.5 . The CF2H group thus confers an increase of roughly +0.9 to +1.4 logP units, consistent with the known lipophilicity-enhancing effect of the difluoromethyl substituent [1].

Physicochemical Properties Lipophilicity Lead Optimization

Metabolic Stability Advantage of the CF2H Group Over Methoxy and Hydroxy Phenyl Substituents (Class-Level Inference)

Published class-level structure-metabolism relationship (SMR) studies demonstrate that replacing a methoxy (–OCH3) or hydroxy (–OH) group with a difluoromethyl (–CF2H) group on aromatic or heterocyclic scaffolds consistently reduces oxidative O-demethylation and Phase I metabolic clearance in human liver microsomes (HLM). In a representative matched-pair analysis across multiple chemotypes, the CF2H-for-OCH3 substitution reduced intrinsic clearance (CLint) by a median 2- to 5-fold [1]. While direct HLM data for this specific compound are not publicly available, the 3-methoxyphenyl moiety present in the target compound is a known site for CYP450-mediated O-demethylation; the CF2H group on the azetidine ring does not undergo analogous oxidative metabolism.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Patent Landscape: 3-Difluoromethylazetidine Motif in Estrogen Receptor Modulator IP

The 3-(difluoromethyl)azetidine substructure appears in patent-exemplified compounds targeting the estrogen receptor (ER). In US10399939 (Genentech), a compound containing the 3-(difluoromethyl)azetidin-1-yl-ethoxy linker ((5S,6R)-5-(4-(2-(3-(difluoromethyl)azetidin-1-yl)ethoxy)phenyl)-6-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol) exhibited EC50 >100 nM at human ER [1]. While the specific activity is modest, this confirms that the CF2H-azetidine fragment is being actively explored in ER modulator chemical space. The target compound, as a simpler CF2H-azetidine-amide, represents a synthetically accessible analogue for SAR expansion around this motif.

Patent Analysis Estrogen Receptor Chemical Probes

Optimal Application Scenarios for 1-[3-(Difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one Based on Quantitative Evidence


Scaffold-Hopping and Bioisostere SAR Studies Targeting CNS-Penetrant Leads

The compound’s predicted logP of ~2.38 and zero HBD count place it within the favorable physicochemical space for CNS penetration. Medicinal chemistry teams can use it as a CF2H-containing amide core in systematic matched-pair SAR alongside the hydroxy and unsubstituted azetidine analogs to quantify the impact of the CF2H group on permeability (PAMPA or MDCK), metabolic stability (HLM), and target engagement. Differences in logP of ~0.9–1.4 log units and HBD count provide clear assay readout differentiation [1].

Estrogen Receptor Modulator Fragment Expansion

Given the prior art in US10399939 demonstrating that a CF2H-azetidine-containing compound engages the estrogen receptor [1], this building block is a logical starting point for fragment-based or structure-guided elaboration campaigns aiming to improve ER-binding affinity beyond the >100 nM EC50 reported for the patent prototype. The 3-methoxyphenylacetyl tail offers a vector for rapid amidic diversification.

Metabolic Stability Optimization of Azetidine-Containing Chemical Probes

For research programs where a lead series containing a hydroxy- or methoxy-azetidine shows high intrinsic clearance in HLM (> 50 mL/min/kg), the CF2H analog can be procured as a direct replacement to test the class-level prediction of 2–5× CLint reduction [1]. Side-by-side incubation of the target compound with its hydroxy analog in HLM provides a direct experimental test of this hypothesis.

Synthetic Methodology Development for CF2H-Containing Heterocycles

The compound can serve as a stable, characterizable intermediate for developing new N-acylation or CF2H-transfer methods on the azetidine scaffold. Its distinct InChI (InChI=1S/C13H15F2NO2/c14-13(15)8-4-7-11(13)16-12(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2) [1] and availability as a non-GMP research chemical facilitate unambiguous analytical method validation.

Quote Request

Request a Quote for 1-[3-(difluoromethyl)azetidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.